VX-984

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de M9831 implica la incorporación de isótopos pesados estables, como el deuterio, en la molécula del fármaco. . Las rutas sintéticas y condiciones de reacción específicas para M9831 son propietarias y no se divulgan públicamente en detalle.

Métodos de Producción Industrial

La producción industrial de M9831 generalmente implica una síntesis a gran escala utilizando técnicas avanzadas de ingeniería química. El compuesto se produce en diversas cantidades, que van desde miligramos hasta gramos, dependiendo de los requisitos de investigación .

Análisis De Reacciones Químicas

Deuteration as a Metabolic Stabilization Strategy

VX-984 incorporates deuterium at specific positions on its pyrimidine ring to mitigate oxidative metabolism by the enzyme aldehyde oxidase. This strategic substitution slows the rate of hydrogen abstraction at vulnerable sites, thereby reducing metabolic degradation and prolonging systemic exposure .

Key Reaction:

- Deuterium-Hydrogen Exchange :

Impact on Pharmacokinetics and Efficacy

Studies comparing deuterated and non-deuterated analogs demonstrate enhanced metabolic stability for this compound:

| Parameter | Non-Deuterated Analog | This compound (Deuterated) |

|---|---|---|

| Metabolic Half-Life | Short (Rapid clearance) | Prolonged |

| Enzyme Inhibition | High susceptibility to aldehyde oxidase | Reduced susceptibility |

| Therapeutic Dose | Frequent dosing | Reduced frequency |

This deuteration strategy allowed Vertex Pharmaceuticals to advance this compound into clinical trials, where it showed improved pharmacokinetics without compromising DNA-PK inhibitory activity .

Synthetic Considerations and Reaction Specificity

The synthesis of this compound required precise control to avoid deuterium scrambling during manufacturing:

- Challenges :

- Solutions :

Research Findings

- Preclinical Studies :

- Mechanistic Insights :

Clinical Relevance

This compound’s deuteration-driven stability and DNA-PK inhibition position it as a promising candidate for combination therapies with radiation or DNA-damaging agents. Ongoing Phase I trials aim to validate its safety and synergistic effects in oncology .

By leveraging deuteration chemistry, this compound exemplifies how strategic molecular modifications can overcome pharmacokinetic limitations while retaining therapeutic potency .

Aplicaciones Científicas De Investigación

M9831 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación sobre el Cáncer: M9831 se utiliza en estudios relacionados con los glioblastomas y el cáncer de pulmón de células no pequeñas debido a su capacidad para inhibir DNA-PK y mejorar la radiosensibilidad.

Edición Génica: Se ha demostrado que M9831 mejora la eficiencia y precisión de las técnicas de edición del genoma como CRISPR/Cas9 al inhibir DNA-PK.

Desarrollo de Fármacos: M9831 es parte de la investigación en curso para desarrollar nuevos agentes terapéuticos que se dirijan a los mecanismos de reparación del ADN.

Mecanismo De Acción

M9831 ejerce sus efectos al inhibir selectivamente la proteína quinasa dependiente del ADN (DNA-PK), una enzima clave involucrada en la vía de unión de extremos no homólogos (NHEJ) de reparación del ADN . Al inhibir DNA-PK, M9831 aumenta la aparición de roturas de doble cadena del ADN, lo que aumenta la efectividad de la radioterapia y otros tratamientos que dañan el ADN .

Comparación Con Compuestos Similares

Compuestos Similares

Peposertib (M3814): Un inhibidor de DNA-PK en ensayos clínicos para el tratamiento del cáncer.

Singularidad de M9831

M9831 es único debido a su capacidad para cruzar la barrera hematoencefálica y sus potentes efectos inhibitorios sobre DNA-PK. Esto lo hace particularmente valioso en la investigación relacionada con los tumores cerebrales y otros cánceres que requieren inhibición específica de la reparación del ADN .

Actividad Biológica

VX-984 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), primarily involved in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has garnered significant attention for its potential therapeutic applications, particularly in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment.

This compound inhibits DNA-PKcs, a critical component of the NHEJ pathway, which is responsible for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, this compound leads to an accumulation of unrepaired DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics. This mechanism has been demonstrated across various studies, highlighting its potential in oncological therapies.

Key Findings from Research Studies

- Inhibition of NHEJ : this compound has shown a dose-dependent reduction in class switch recombination (CSR) efficiency, indicating its potent inhibition of NHEJ. This was evidenced by increased DSBs and a compensatory activation of alternative repair pathways like homologous recombination (HR) in transformed cells .

- Enhancement of Radiosensitivity : In studies involving glioblastoma multiforme (GBM) cell lines, this compound significantly enhanced radiosensitivity. The compound inhibited radiation-induced phosphorylation of DNA-PKcs and reduced the repair of radiation-induced DSBs, as measured by γH2AX expression and comet assays. In vivo studies indicated that this compound could cross the blood-brain barrier and improve survival rates when combined with radiation therapy .

- Synergistic Effects with Chemotherapy : The combination of this compound with doxorubicin has been shown to enhance cytotoxic effects in various cancer cell lines. Preclinical models demonstrated that this compound increased DNA damage markers and reduced DSB repair efficiency, leading to improved outcomes in xenograft models .

Table 1: Summary of Biological Activities and Effects of this compound

Table 2: Clinical Trials Involving this compound

| Trial ID | Phase | Combination Therapy | Target Cancer Type | Status |

|---|---|---|---|---|

| NCT02644278 | Phase I | This compound + Pegylated Liposomal Doxorubicin (PLD) | Solid Tumors | Ongoing |

| NCT02712562 | Phase I/II | This compound + Radiation Therapy | Glioblastoma | Ongoing |

Case Studies

-

Case Study on GBM Treatment :

- Objective : Evaluate the effect of this compound on radiosensitivity in GBM.

- Method : U251 and NSC11 cell lines were treated with this compound followed by radiation exposure.

- Results : Significant enhancement in radiosensitivity was observed, correlating with decreased DNA-PKcs activity and increased γH2AX foci post-radiation. Mice treated with both this compound and radiation showed improved survival compared to controls .

-

Combination with Doxorubicin :

- Objective : Assess the efficacy of this compound combined with doxorubicin.

- Method : Various breast cancer cell lines were treated with doxorubicin alone or in combination with this compound.

- Results : The combination resulted in enhanced cytotoxicity and increased markers of DNA damage, supporting the use of this compound as a viable adjunct therapy for enhancing doxorubicin effectiveness .

Propiedades

IUPAC Name |

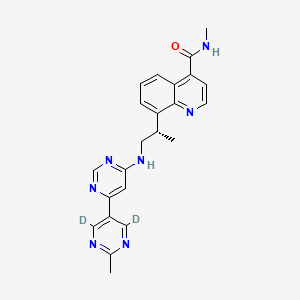

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEACIOGDEQRHFA-KIYKJNLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476074-39-1 | |

| Record name | VX-984 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-984 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.